![molecular formula C19H20N4O4 B2721960 2-(3-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-2-氧代咪唑啉-1-基)-N-(6-甲基吡啶-2-基)乙酰胺 CAS No. 1251626-60-4](/img/structure/B2721960.png)
2-(3-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-2-氧代咪唑啉-1-基)-N-(6-甲基吡啶-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .科学研究应用
合成与结构表征
- 对嘧啶并[1,2-a]苯并咪唑的合成及其转化为各种衍生物的研究,包括咪唑烷衍生物,为理解类似化合物的化学反应和结构性质奠定了基础。催化氢化和与胺的反应证明了这些化合物的多功能性和反应性,促进了它们在创造新型化学实体中的潜在用途(Troxler & Weber,1974)Helvetica Chimica Acta。
- N-[(4-甲基-2,5-二氧咪唑烷-4-基)(苯基)甲基]乙酰胺的晶体学分析突出了咪唑烷体系的平面结构和分子间相互作用(如氢键)在稳定分子和晶体结构中的重要性(Sethusankar 等,2002)Acta crystallographica. Section C。
潜在科学研究应用
- 苯并噻唑和咪唑烷衍生物的结构和功能特性,包括它们的合成和潜在的生物活性,已经得到了广泛的研究。这些化合物显示出广泛的生物活性,表明它们具有开发新疗法和研究工具的潜力(Viglianisi & Menichetti,2010)Current medicinal chemistry。
- 对含苯并噻唑部分的噻唑烷酮的合成和抗癌活性评估的研究揭示了此类化合物在癌症研究中的潜力,提供了对具有潜在治疗应用的新型化合物的设计和合成的见解(Havrylyuk 等,2010)European journal of medicinal chemistry。
作用机制
Target of Action
The compound contains a 2,3-dihydro-1,4-benzodioxin moiety . Compounds with this structure have been found to interact with various biological targets, but without specific information on this compound, it’s difficult to predict its exact targets.
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, the presence of the 2,3-dihydro-1,4-benzodioxin moiety could potentially affect its absorption, distribution, metabolism, and excretion .
属性
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-3-2-4-17(20-13)21-18(24)12-22-7-8-23(19(22)25)14-5-6-15-16(11-14)27-10-9-26-15/h2-6,11H,7-10,12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZRNNRGDKCTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。